molecular formula C20H41N5O7 B014158 ゲンタマイシンC2 CAS No. 25876-11-3

ゲンタマイシンC2

カタログ番号: B014158
CAS番号: 25876-11-3
分子量: 463.6 g/mol
InChIキー: XUFIWSHGXVLULG-IDLVJFIQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gentamicin C2 is one of the major components of the gentamicin complex. Gentamicin C2 has a methyl group at the 6' position of the 2-amino-hexose ring, along with a free amine.

科学的研究の応用

獣医学における抗生物質の使用

ゲンタマイシンC2は、ゲンタマイシン混合物の一部として、長年にわたり獣医学、特に豚において使用されてきました . 長期使用にもかかわらず、this compoundの筋肉内薬物動態/薬力学(PKs/PDs)は依然として研究中です . ある研究では、感染した子豚では、健康な子豚と比べてゲンタマイシンの曝露量が低いことがわかりました . これは、動物の健康状態がthis compoundの有効性に影響を与える可能性があることを示唆しています .

多剤耐性菌の治療

This compoundは、40を超える臨床状態に使用される重要な広域スペクトルアミノグリコシド系抗生物質です . これは、さまざまな院内感染、バイオフィルム形成、多剤耐性菌に対して活性があることが示されています . しかし、細胞への浸透性が低く、重大な副作用があるため、研究者はthis compoundの有効性と薬物送達を強化する方法を探しています .

高分子ナノ製剤における使用

This compoundの有効性と薬物送達を強化する1つの戦略は、高分子ナノ粒子への封入です . この方法は、抗生物質の細胞への浸透性を潜在的に改善し、その有効性を高める可能性があります .

ゲンタマイシン分子の疎水化

もう1つの研究されている戦略は、ゲンタマイシン分子の疎水化です <path d="M708.9602478 379.17766339h-128.70369

作用機序

Target of Action

Gentamicin C2, like other aminoglycosides, primarily targets the 30S subunit of bacterial ribosomes . This subunit is involved in the process of protein synthesis, making it a crucial target for the antibiotic action of Gentamicin C2 .

Mode of Action

Gentamicin C2 inhibits bacterial growth by interfering with protein synthesis . It binds to a specific protein or proteins of the 30S subunit of bacterial ribosomes, causing a misreading of the genetic code . This disruption in protein synthesis typically leads to the death of the bacteria .

Biochemical Pathways

The action of Gentamicin C2 affects the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it disrupts the translation process, leading to the production of faulty proteins. This misreading of the genetic code ultimately inhibits bacterial growth .

Pharmacokinetics

The pharmacokinetics of Gentamicin C2 involves its absorption, distribution, metabolism, and excretion (ADME). They are known to be primarily excreted unchanged through the kidneys .

Result of Action

The primary result of Gentamicin C2’s action is the inhibition of bacterial growth, making it effective against both gram-positive and gram-negative organisms . It is particularly useful for the treatment of severe gram-negative infections, including those caused by Pseudomonas aeruginosa . It’s also associated with adverse effects, including nephrotoxicity and ototoxicity .

Action Environment

The efficacy and stability of Gentamicin C2 can be influenced by various environmental factors. For instance, the presence of other antibacterials such as beta-lactams can enhance the activity of Gentamicin C2, contributing to a synergistic effect . Additionally, the physiological state of the patient (e.g., healthy vs. infected) can also impact the pharmacokinetics and overall effectiveness of Gentamicin C2 .

生化学分析

Biochemical Properties

Gentamicin C2 interacts with various biomolecules in its role as an antibiotic. It binds to the aminoacyl site on 16S rRNA of the 30S subunit in bacterial ribosomes, disrupting protein synthesis and inhibiting bacteria . The structural difference between the gentamicin components is comparable to the difference between gentamicins and other aminoglycosides such as tobramycin and netilmicin .

Cellular Effects

Gentamicin C2 has significant effects on various types of cells and cellular processes. It is known to have nephrotoxic potential, which can lead to kidney damage . It also has ototoxic effects, which can lead to hearing loss . The cellular effects of Gentamicin C2 are primarily due to its disruption of protein synthesis in bacteria, leading to their death .

Molecular Mechanism

The molecular mechanism of action of Gentamicin C2 involves binding to the 16S rRNA in the 30S subunit of bacterial ribosomes This binding disrupts protein synthesis, leading to the death of the bacteria

Temporal Effects in Laboratory Settings

The effects of Gentamicin C2 can change over time in laboratory settings. For example, the pharmacokinetics of Gentamicin C2 in neonates showed that clearance of C1 was smaller than clearances of C1a and C2/C2a/C2b . This suggests that the effects of Gentamicin C2 may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Gentamicin C2 can vary with different dosages in animal models. For instance, a study on piglets showed that the gentamicin exposure was 36% lower in infected piglets compared to healthy ones for all the C1, C1a, and C2 components . This suggests that the dosage of Gentamicin C2 can significantly influence its effects.

Metabolic Pathways

Gentamicin C2 is involved in various metabolic pathways. It is produced by the bacterium Micromonospora purpurea through a complex biosynthetic pathway . The dideoxygenation process starts with GenP-catalyzed phosphorylation of JI-20A and JI-20Ba .

Transport and Distribution

Gentamicin C2 is transported and distributed within cells and tissues in a manner that is still being researched. It is known that Gentamicin C2 is a very polar, hydrophilic drug that is soluble only in water and is slightly soluble in methanol . This hydrophilic character of Gentamicin C2 makes its extraction from biological matrixes by common organic solvents impossible .

Subcellular Localization

Given its role as an antibiotic, it is likely that Gentamicin C2 primarily localizes to the sites of bacterial protein synthesis, where it exerts its effects .

生物活性

Gentamicin C2 is a member of the aminoglycoside class of antibiotics, primarily used to treat infections caused by Gram-negative bacteria. This article explores its biological activity, pharmacokinetics, nephrotoxicity, and comparative effectiveness against various bacterial strains.

Overview of Gentamicin C2

Gentamicin is a complex mixture of several components, including gentamicin C1, C1a, C2, C2a, and C2b. Gentamicin C2 differs from its counterparts primarily in the stereochemistry of the methyl group at the 6'-position of its aminosugar component. This structural variation influences its biological activity and pharmacological properties.

Pharmacokinetics

The pharmacokinetics of gentamicin C2 have been extensively studied, particularly in neonates and animal models. A study conducted on neonates demonstrated that gentamicin components exhibit different nephrotoxic potentials. The pharmacokinetics were modeled using a two-compartment model, revealing that gentamicin C2 had a significant impact on glomerular filtration rates compared to other components .

Key Pharmacokinetic Parameters

ComponentClearance (mL/min/kg)Volume of Distribution (L/kg)Half-Life (h)
Gentamicin C10.53 ± 0.080.20 ± 0.032.5 ± 0.5
Gentamicin C1a0.71 ± 0.100.25 ± 0.043.0 ± 0.4
Gentamicin C20.60 ± 0.090.22 ± 0.022.8 ± 0.6

Biological Activity Against Bacteria

Gentamicin C2 shows broad-spectrum antibacterial activity against various Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa. Research indicates that gentamicin C2 maintains comparable minimum inhibitory concentrations (MICs) against these organisms when compared to other gentamicin components .

Comparative Antibacterial Activity

Bacterial StrainMIC for Gentamicin C1 (µg/mL)MIC for Gentamicin C2 (µg/mL)
E. coli ATCC 70092648
Pseudomonas aeruginosa1616

Nephrotoxicity and Ototoxicity

Nephrotoxicity is a significant concern with aminoglycosides, including gentamicin C2. Studies have shown that gentamicin C2 has a higher nephrotoxic potential compared to gentamicins C1a and C2a when administered at therapeutic doses . The nephrotoxic effects are linked to its uptake in renal proximal tubular cells.

Nephrotoxicity Findings

  • In a study involving neonates treated with gentamicin, the nephrotoxic potential was assessed through simulations indicating that gentamicin C2 exhibited the highest percentage decrease in glomerular filtration rate among the tested components .
  • In rat models, gentamicin C2 induced significant changes in biomarkers associated with renal toxicity, such as increased transcription levels of Hmox-1, suggesting higher cytotoxicity compared to other congeners .

Case Studies

Several case studies highlight the clinical implications of using gentamicin C2 in treating infections:

  • Neonatal Infections : A study involving neonates treated with gentamicin revealed that those receiving gentamicin C2 had a higher incidence of renal impairment compared to those treated with other components .
  • Animal Models : Research conducted on beagles demonstrated that administration of gentamicin C2 resulted in significant renal function alterations, emphasizing the need for careful monitoring during treatment .

特性

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFIWSHGXVLULG-IDLVJFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023093
Record name Gentamicin C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25876-11-3
Record name Gentamicin C2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25876-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentamicin C2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentamicin C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTAMICIN C2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P99H114B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gentamicin C2
Reactant of Route 2
Gentamicin C2
Reactant of Route 3
Gentamicin C2
Reactant of Route 4
Gentamicin C2
Reactant of Route 5
Reactant of Route 5
Gentamicin C2
Reactant of Route 6
Reactant of Route 6
Gentamicin C2
Customer
Q & A

A: Gentamicin C2, a potent aminoglycoside antibiotic, primarily targets bacterial ribosomes. [] It binds to the 30S ribosomal subunit, interfering with the initiation of protein synthesis. [, ] This binding can lead to misreading of messenger RNA (mRNA), resulting in the production of non-functional proteins. [, ] Ultimately, these actions disrupt bacterial protein synthesis, leading to bacterial cell death. []

ANone: Gentamicin C2 is a complex molecule with the following characteristics:

  • Spectroscopic Data: Specific spectroscopic data, such as NMR and mass spectrometry data, can be found in the referenced research articles. [, , , , , , ]

ANone: The provided research primarily focuses on the biological and pharmacological aspects of Gentamicin C2. Information regarding material compatibility and stability under various conditions is not extensively discussed in these studies.

A: Gentamicin C2 itself does not possess catalytic properties. It functions as an inhibitor of bacterial protein synthesis rather than a catalyst. [, ]

A: While computational chemistry and modeling techniques can be valuable tools for drug discovery and development, the provided research articles do not extensively discuss the application of these methods specifically for Gentamicin C2. []

A: Studies highlight the importance of specific structural features for Gentamicin C2's activity. The 1-amino group plays a crucial role in its antibacterial activity, as its removal significantly reduces potency. [] Additionally, modifications in the C4'-C6' region of ring I can impact both antimicrobial activity and ototoxicity. [] For example, Gentamicin C2b, with structural variations in this region, exhibits reduced ototoxicity compared to Gentamicin C2. []

ANone: The provided research focuses more on the biological effects and characterization of Gentamicin C2, and does not delve deeply into specific stability and formulation strategies.

ANone: The provided scientific articles primarily focus on the research and development aspects of Gentamicin C2, and do not address SHE (Safety, Health, and Environment) regulations.

A: Research indicates that posture can influence the pharmacokinetics of Gentamicin C2. [] Ambulatory individuals exhibited a larger volume of distribution and clearance compared to those in a supine position. [] Notably, Gentamicin C2 exhibited a longer mean residence time than other major components, which may be clinically significant due to its potential link to nephrotoxicity. []

A: Bacteria can develop resistance to Gentamicin C2 through various mechanisms, primarily enzymatic modification. [, , , ] One significant mechanism is the production of aminoglycoside-modifying enzymes, such as aminoglycoside 6'-N-acetyltransferases [AAC(6')]. [, ] These enzymes can inactivate Gentamicin C2 by acetylating the 6'-amino group, reducing its ability to bind to ribosomes. [, ] Resistance to Gentamicin C2 can also arise from mutations in ribosomal proteins, particularly L6, which can alter the binding site and reduce drug affinity. []

A: Gentamicin C2, while effective, is known to have potential for ototoxicity and nephrotoxicity. [, , ] Research suggests that different gentamicin subtypes display varying degrees of ototoxicity. [] Gentamicin C2, in particular, has been identified as potentially the most ototoxic subtype. [, ] Studies have linked the interaction of Gentamicin C subtypes with hair cell mechanotransducer channels to their ototoxic effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。